N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a complex organic compound characterized by its unique structural features, including a benzodioxole ring and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications. The molecular formula for this compound is , with a molecular weight of 342.36 g/mol.
Information regarding N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can be sourced from various chemical databases and scientific literature that focus on organic synthesis and medicinal chemistry.
This compound can be classified as an amide, specifically a propanamide derivative, due to the presence of the amide functional group in its structure. It also falls under the category of heterocyclic compounds due to the inclusion of both benzodioxole and benzothiazole rings.
The synthesis of N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves several key steps:
The reaction conditions often include specific solvents, temperatures, and catalysts to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can be represented using various chemical notation systems:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.36 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide |
| InChI | InChI=1S/C16H14N2O4S/c1-8(17)12(19)14(20)21-15(18)13(9)10/h9H,10H2,(H,17,19)(H,20,21) |
| SMILES | COC1=CC2=C(C=C1OCC2=O)C(=O)NCC(C(=O)N)=C |
The structural data indicates the presence of multiple functional groups that contribute to the compound's reactivity and potential biological activity.
N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control and the presence of catalysts to facilitate the desired transformations.
The mechanism of action for N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide may involve:
N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically exhibits:
Key chemical properties include:
Relevant data regarding these properties can be obtained from experimental studies or material safety data sheets.
N-(1,3-benzodioxol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide has several potential applications:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: